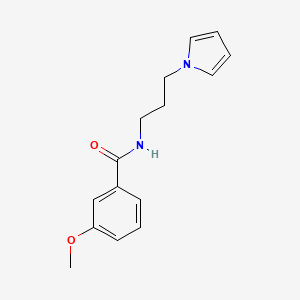

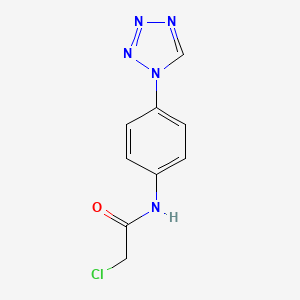

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, similar compounds with benzamide moieties and substituted pyrrole groups have been synthesized and studied for various pharmacological activities and chemical properties. For instance, benzamide derivatives with pyrazole and piperazine substitutions have shown significant anti-inflammatory and dopamine receptor affinity, respectively . The importance of the benzamide group in these compounds is often associated with their biological activity, as seen in the PDE IV inhibitor development .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoic acid or its chloride with an amine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and in some cases, by X-ray crystallography . The structure of the pyrrole derivative N-(3,4-di-benzoyl-2,5-di-methylpyrrol-1-yl)-4-methoxy-benzamide was determined, showing that the benzoylamide unit is twisted with respect to the pyrrole ring, indicating potential for intermolecular hydrogen bonding . These techniques would be essential in confirming the structure of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" once synthesized.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including further functionalization and interaction with other chemical entities. For example, the presence of an N,O-bidentate directing group in some benzamide compounds makes them suitable for metal-catalyzed C–H bond functionalization reactions . The reactivity of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" would likely be influenced by the presence of the pyrrole and methoxy groups, which could affect its electronic properties and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and pyrrole can affect these properties. For instance, the crystal structure of a related compound showed that different polymorphs can exist, which may have different physical properties . Theoretical calculations, such as density functional theory (DFT), can be used to predict the properties of new compounds like "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" .

Wissenschaftliche Forschungsanwendungen

Pyrrole-Based Compounds in Drug Discovery

Pyrrole-based compounds play a significant role in drug discovery due to their wide range of biological activities. The pyrrole ring, a common motif in many pharmaceuticals, is explored for various therapeutic areas. For instance, pyrrole-based drugs targeting specific diseases such as cancer, microbial infections, and viral diseases have been identified, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Li Petri et al., 2020). The development of novel synthetic pyrrole compounds with drug-like properties underscores the potential for N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in various biomedical applications.

Antimalarial Activity of Marine-Derived Natural Products

The search for antimalarial agents among marine-derived natural products has identified several compounds with significant activity. This research avenue demonstrates the potential of natural and synthetic compounds in addressing global health challenges like malaria. Although not directly related, the exploration of pyrrole-based compounds in this context suggests a possible research interest in evaluating N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide for similar activities, considering the structural diversity and biological potential of pyrrole derivatives (Wright et al., 1996).

Natural Products as Drug Sources

The review of natural products as sources of new drugs highlights the enduring importance of natural and nature-inspired compounds in drug development. With a significant percentage of approved therapeutic agents being derived from or inspired by natural products, this area of research remains vital. Pyrrole-based compounds, given their presence in natural products, could contribute to the discovery of novel therapeutic agents, underscoring the potential scientific research applications of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in developing new drugs (Newman & Cragg, 2012).

Zukünftige Richtungen

Pyrrole derivatives are a rich source of biologically active compounds and have been the focus of numerous research studies due to their diverse pharmacological properties . Therefore, it is likely that future research will continue to explore the synthesis and biological activity of novel pyrrole derivatives, including potentially “N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide”.

Wirkmechanismus

Pyrrole Compounds

The pyrrole ring is a common structure in many biologically active compounds . Pyrrole derivatives have been found to exhibit a wide range of activities, including antibacterial, antifungal, and anti-inflammatory effects .

Benzamide Derivatives

Benzamide is a simple compound consisting of a benzene ring connected to an amide group. Benzamide derivatives are known to have various biological activities, including antimicrobial properties .

Methoxy Groups

The presence of a methoxy group (OCH3) in a molecule can influence its biochemical properties. Methoxy groups can increase lipophilicity, which can enhance cell membrane penetration and improve bioavailability .

Eigenschaften

IUPAC Name |

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGCKUTENBYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)